zinc;diformate;dihydrate

Thermal analysis Dehydration kinetics Metal formates

Zinc formate dihydrate (CAS 5970-62-7) provides a direct, non-subliming ZnO precursor for thin films and Cu/ZnO methanol synthesis catalysts, eliminating material loss and stoichiometry issues common with acetate precursors. • Direct decomposition to ZnO above 250 °C without sublimation (vs. zinc acetate sublimes at 200 °C). • Moderate water solubility (52 g/L) enables sustained zinc release; 34.2% zinc content for efficient loading. • Spectroscopically identified reactive intermediate in CO₂-to-methanol catalysis, reducing induction periods. Supplied as 98% white crystalline powder; global shipping with dangerous goods handling.

Molecular Formula C2H6O6Zn
Molecular Weight 191.444
CAS No. 5970-62-7
Cat. No. B561024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;diformate;dihydrate
CAS5970-62-7
SynonymsZINC FORMATE; ZINC FORMATE DIHYDRATE; FORMIC ACID ZINC SALT DIHYDRATE; zinc dihydrate
Molecular FormulaC2H6O6Zn
Molecular Weight191.444
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].O.O.[Zn+2]
InChIInChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2
InChIKeyAJWXULAAWUPOJS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Diformate Dihydrate CAS 5970-62-7: Physical Property and Procurement Baseline


Zinc diformate dihydrate (Zn(HCOO)₂·2H₂O, CAS 5970-62-7), also known as zinc formate dihydrate, is a white crystalline powder belonging to the transition metal formate dihydrate series. The compound has a molecular weight of 191.445 g/mol and a density of approximately 2.21 g/cm³ at 20°C [1]. It is soluble in water (52 g/L at 20°C) but insoluble in ethanol [2]. As the zinc salt of formic acid, it is structurally characterized as a coordination compound with two water molecules of crystallization, and it decomposes above 250°C without melting .

Why Zinc Diformate Dihydrate Cannot Be Substituted by Generic Zinc Salts in Procurement


Generic substitution among zinc salts is scientifically inadvisable because key performance parameters differ substantially across the carboxylate series. Zinc acetate dihydrate exhibits water solubility of 430 g/L , approximately 8-fold higher than zinc formate dihydrate at 52 g/L [1], directly impacting formulation compatibility and release kinetics. The thermal dehydration activation energies across first-row transition metal formate dihydrates range from 21–30 kcal mol⁻¹ [2], indicating that decomposition profiles and oxide formation pathways are compound-specific rather than class-wide. Furthermore, zinc formate has been spectroscopically identified as the principal reactive intermediate in Cu/ZnO-catalyzed CO₂ hydrogenation to methanol, whereas zinc acetate and zinc oxide alone do not exhibit comparable intermediate formation under identical conditions [3]. These physicochemical and mechanistic divergences preclude simple interchange without performance verification.

Quantitative Comparative Evidence: Zinc Diformate Dihydrate vs. Acetate, Propionate and In-Class Formates


Thermal Dehydration Activation Energy: Zinc Formate Dihydrate in the First-Row Transition Metal Formate Series

The apparent activation energy (Eₐ) for the thermal dehydration step of zinc formate dihydrate falls within the range of 21–30 kcal mol⁻¹, as determined across a systematic study of eight first-row transition metal formate dihydrates (Mg, Mn, Fe, Co, Ni, Cu, Zn, Cd). This value positions zinc formate dihydrate in the mid-range of the series, with frequency factors ranging from 10¹⁰ to 10¹² sec⁻¹ across all examined salts [1]. The Kissinger method applied to TG analysis data yielded three sharply endothermic peaks in the 300–650 K range for zinc formate dihydrate, confirming a two-stage decomposition process: dehydration of the coordination compound followed by decomposition of anhydrous zinc formate [2].

Thermal analysis Dehydration kinetics Metal formates

Water Solubility: Zinc Formate Dihydrate vs. Zinc Acetate Dihydrate as Formulation-Relevant Differentiator

Zinc formate dihydrate exhibits a water solubility of 52 g/L at 20°C [1]. In direct comparison, zinc acetate dihydrate demonstrates approximately 430 g/L water solubility under comparable conditions . This represents an approximately 8.3-fold difference in aqueous solubility between the two zinc carboxylate salts.

Solubility Formulation Zinc carboxylates

Catalytic Intermediacy: Zinc Formate as the Principal Reactive Intermediate in Cu/ZnO Methanol Synthesis

Spectroscopic analysis of the Cu/ZnO-catalyzed CO₂ hydrogenation reaction has directly identified zinc formate as the principal observable reactive intermediate. In the presence of hydrogen, this zinc formate intermediate converts into methanol [1]. The study further demonstrates that the copper–zinc alloy undergoes oxidation under reaction conditions to form zinc formate, zinc oxide, and metallic copper, with the intimate contact between zinc and copper phases facilitating both zinc formate formation and its subsequent hydrogenation to methanol [2].

Catalysis Methanol synthesis CO₂ hydrogenation

Precursor Decomposition Control: In-Zn Formate Mixtures Enable Directed Oxidation/Reduction Pathways

In-Zn formate mixtures have been systematically investigated as precursors for amorphous In-Zn-oxide (IZO) transparent conducting oxide (TCO) films. The study demonstrated that the decomposition products of In-Zn formate precursors could be directed toward either oxidation or reduction pathways by controlling the decomposition atmosphere or by adding solution acid additives [1]. This tunable decomposition chemistry is a characteristic feature of the formate system.

Precursor chemistry Transparent conducting oxides IZO

Decomposition Onset: Zinc Formate Dihydrate Decomposes Above 250°C Without Prior Melting

Zinc formate dihydrate decomposes at temperatures above 250°C without undergoing a melting transition [1]. The thermal decomposition occurs in two distinct stages as confirmed by TG-DSC analysis: the first step corresponds to dehydration of the coordination compound (loss of two water molecules), and the second step corresponds to decomposition of the anhydrous zinc formate to zinc oxide and carbon dioxide [2]. This contrasts with zinc acetate dihydrate, which loses water at approximately 100°C and undergoes sublimation at 200°C under reduced pressure, and zinc propionate anhydrous which decomposes in moist atmosphere releasing propionic acid [3].

Thermal stability Decomposition Procurement specification

Zinc Content per Gram: Comparative Molar Zinc Density for Stoichiometry-Dependent Applications

Zinc formate dihydrate has a molecular weight of 191.445 g/mol with an anhydrous equivalent weight of 155.40 g/mol, and contains one zinc atom per formula unit . Calculated zinc content is approximately 34.2% by weight for the dihydrate form and 42.1% for the anhydrous basis. In comparison, zinc acetate dihydrate (molecular weight 219.50 g/mol) contains approximately 29.8% zinc by weight, while zinc propionate anhydrous (molecular weight 211.55 g/mol) contains approximately 30.9% zinc by weight [1].

Zinc loading Stoichiometry Formulation

Procurement-Relevant Application Scenarios for Zinc Diformate Dihydrate Based on Comparative Evidence


Solid-State Thermal Processing to Zinc Oxide: Precursor Selection Based on Sublimation-Free Decomposition

For applications requiring thermal conversion to zinc oxide without precursor volatilization, zinc formate dihydrate offers direct decomposition to ZnO above 250°C without an intermediate melting or sublimation phase [1]. This contrasts with zinc acetate dihydrate, which sublimes at 200°C under reduced pressure, potentially causing material loss and non-uniform film deposition during thermal processing. The two-stage decomposition (dehydration followed by decomposition to ZnO) provides predictable mass loss profiles for process control [2].

Cu/ZnO Methanol Synthesis Catalyst Formulation: Mechanistically Aligned Precursor Selection

In Cu/ZnO-based catalytic systems for CO₂ hydrogenation to methanol, zinc formate has been spectroscopically identified as the principal reactive intermediate [3]. Selection of zinc formate dihydrate as the catalyst precursor ensures direct introduction of the mechanistically relevant zinc species, potentially reducing induction periods and improving catalytic activity compared to precursors that require in-situ conversion to the formate intermediate. The intimate contact between copper and zinc phases, facilitated by formate chemistry, is critical for efficient methanol formation [4].

Transparent Conducting Oxide (TCO) Precursor Synthesis: Atmosphere-Controlled Stoichiometry Tuning

For the synthesis of amorphous In-Zn-oxide (IZO) transparent conducting oxide films, In-Zn formate mixtures enable tunable control over the final oxide stoichiometry by manipulating the decomposition atmosphere (oxidizing vs. reducing) or through solution acid additives [5]. This redox-directing capability is a distinctive feature of the formate precursor system, offering process flexibility not readily available with acetate or nitrate precursors. The ability to direct decomposition products toward oxidation or reduction pathways provides a lever for optimizing TCO electrical and optical properties.

Controlled-Release Zinc Formulations: Leveraging Moderate Aqueous Solubility

With a water solubility of 52 g/L at 20°C [6]—approximately one-eighth that of zinc acetate dihydrate (430 g/L)—zinc formate dihydrate is suitable for formulations requiring slower, sustained zinc ion release profiles. This moderate solubility makes it appropriate for applications where rapid dissolution and high peak zinc concentrations are undesirable, such as in certain topical antimicrobial formulations or controlled-release agricultural zinc supplements. The ~34.2% zinc content by weight also provides efficient zinc loading per unit mass .

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